Yttrium oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Yttrium oxalate is an inorganic compound with the chemical formula . It is a salt formed from yttrium and oxalic acid. This compound typically exists as colorless crystalline hydrates, which are highly insoluble in water. The solubility product at 25 °C is approximately , indicating its low solubility in aqueous solutions . When heated, yttrium oxalate decomposes to form yttrium oxide, releasing carbon dioxide and carbon monoxide gases .

Several methods exist for synthesizing yttrium oxalate:

- Precipitation Method: This involves the reaction of soluble yttrium salts, such as yttrium chloride or yttrium nitrate, with oxalic acid in an aqueous solution.

- Thermal Decomposition: Yttrium oxalate can also be formed by heating yttrium hydroxide in the presence of oxalic acid, followed by controlled cooling to allow crystallization.

- Solvothermal Synthesis: Utilizing high temperature and pressure conditions in a solvent environment can yield fine crystalline powders of yttrium oxalate .

Studies involving the interaction of yttrium oxalate with other chemical species have shown that it can form complexes with various ligands. The interaction with ammonia solutions has been investigated to understand the solubility dynamics and stability of the compound under different pH conditions. Additionally, the thermal behavior of yttrium oxalate has been studied to elucidate its decomposition pathways and the formation of intermediate products during heating .

Yttrium oxalate shares similarities with several other compounds, particularly those containing rare earth elements or similar coordination chemistry. Here are some comparable compounds:

| Compound Name | Chemical Formula | Properties/Notes |

|---|---|---|

| Lanthanum Oxalate | La(CO) | Similar structure; used in ceramics |

| Cerium Oxalate | Ce(CO) | Exhibits catalytic properties; used in glass production |

| Neodymium Oxalate | Nd(CO) | Known for magnetic properties; used in magnets |

| Gadolinium Oxalate | Gd(CO) | Used in medical imaging; exhibits paramagnetic behavior |

Uniqueness of Yttrium Oxalate

Yttrium oxalate is unique due to its specific thermal stability and low solubility compared to other rare earth oxalates. Its ability to form multiple hydrated forms (e.g., trihydrate, decahydrate) adds to its versatility in applications ranging from materials science to potential biomedical uses. The distinct decomposition pathway leading to yttrium oxide also sets it apart from other similar compounds, making it a valuable material for specific industrial processes .

Molecular Structure and Coordination Chemistry

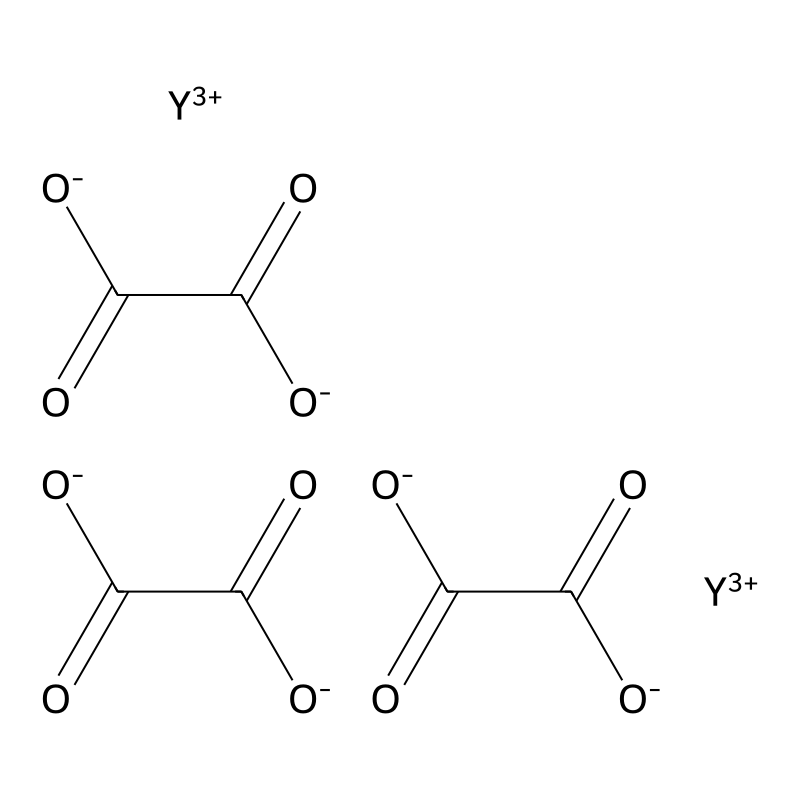

Yttrium oxalate is an inorganic compound with the chemical formula Y₂(C₂O₄)₃, consisting of yttrium ions coordinated to oxalate ligands [1]. The compound typically forms as crystalline hydrates with the general formula Y₂(C₂O₄)₃·nH₂O, where n represents the number of water molecules incorporated in the crystal structure [1]. The yttrium ions in these compounds exhibit variable coordination numbers depending on the specific hydrate and structural arrangement.

In three-dimensional yttrium oxalate frameworks, yttrium atoms demonstrate distinct coordination geometries. Research has identified structures where yttrium atoms are nine-coordinated, forming distorted triply capped trigonal prisms, and eight-coordinated configurations that form square antiprisms [2]. The oxalate ligands function as bridging groups, connecting yttrium centers through their carboxylate oxygen atoms. These ligands can adopt different binding modes, including bidentate chelating and bridging configurations that contribute to the formation of extended three-dimensional networks [2].

The coordination environment of yttrium in oxalate structures typically involves coordination numbers ranging from eight to nine. In the nine-coordinated form, the yttrium center is surrounded by eight oxygen atoms from oxalate groups and one water molecule, forming a slightly distorted trigonal prism arrangement [3]. The framework structures are constructed through in-plane linkages between yttrium and oxalate moieties, forming layers with twelve-membered honeycomb-like apertures that are pillared by additional oxalate groups in an out-of-plane manner [2].

Crystal System and Space Group Classification

Yttrium oxalate compounds crystallize in various crystal systems, depending on their hydration state and structural modifications. The trihydrate form Y₂(C₂O₄)₃·3H₂O exhibits tetragonal symmetry with space group P4₂/n at room temperature [4]. Under different temperature conditions, this compound undergoes polymorphic transitions, with the structure changing to space group P4/n at approximately 53°C, accompanied by a halving of the c-axis parameter [4].

Mixed yttrium oxalate compounds demonstrate different symmetries. The caesium yttrium oxalate Y(H₂O)Cs(C₂O₄)₂ crystallizes in the monoclinic system with space group P2/n [5]. The unit cell parameters for this compound are a = 8.979(2) Å, b = 6.2299(8) Å, c = 8.103(1) Å, β = 90.05(2)°, and V = 453.3 ų [5].

Organic-templated yttrium oxalate structures show additional crystallographic diversity. One such structure crystallizes in the triclinic system with space group P(-1), while another adopts a monoclinic system with space group Cc [2]. These variations in crystal systems reflect the structural flexibility of yttrium oxalate frameworks and their ability to accommodate different guest molecules and counterions.

Unit Cell Parameters and Crystallographic Data

The unit cell parameters of yttrium oxalate compounds vary significantly with hydration state and temperature. For yttrium oxalate trihydrate at 25°C, the tetragonal unit cell has dimensions a₀ = 8.6962(6) Å and c₀ = 12.824(3) Å [4]. The deuterated analogue exhibits similar parameters with a₀ = 8.6989(7) Å and c₀ = 12.818(3) Å [4].

Temperature effects on the unit cell parameters are notable. At 60°C, the partially deuterated trihydrate shows a₀ = 8.708(2) Å and c₀ = 6.435(3) Å, indicating the halving of the c-parameter associated with the polymorphic transition [4]. At low temperature (-155°C), the unit cell parameters are a₀ = 8.677(4) Å and c₀ = 12.751(7) Å [4].

For the dihydrate form Y₂(C₂O₄)₃·2H₂O, which forms monoclinic crystals, the unit cell dimensions are a = 9.3811 Å, b = 11.638 Å, c = 5.9726 Å, and β = 96.079° [1]. This form is produced by heating the decahydrate at 210°C [1].

Open-framework yttrium oxalate structures demonstrate different unit cell parameters. One triclinic structure has dimensions a = 8.229(3) Å, b = 9.739(1) Å, c = 9.754(3) Å, α = 60.74(1)°, β = 72.36(1)°, γ = 84.67(1)°, with a volume of 648.5(1) ų and Z = 2 [2]. A monoclinic variant exhibits parameters a = 11.552(1) Å, b = 17.168(1) Å, c = 8.719(1) Å, β = 130.64(1)°, with a volume of 1312.1(1) ų and Z = 2 [2].

| Hydrate Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

|---|---|---|---|---|---|---|---|

| Trihydrate (25°C) | Tetragonal | P4₂/n | 8.6962(6) | - | 12.824(3) | - | - |

| Dihydrate | Monoclinic | - | 9.3811 | 11.638 | 5.9726 | 96.079 | - |

| Mixed oxalate | Triclinic | P(-1) | 8.229(3) | 9.739(1) | 9.754(3) | 72.36(1) | 648.5(1) |

| Framework structure | Monoclinic | Cc | 11.552(1) | 17.168(1) | 8.719(1) | 130.64(1) | 1312.1(1) |

Hydration States (Decahydrate, Nonahydrate, Hexahydrate, Tetrahydrate, Trihydrate, Dihydrate)

Yttrium oxalate exhibits a remarkable range of hydration states, each characterized by distinct structural and thermal properties. The decahydrate Y₂(C₂O₄)₃·10H₂O represents the most hydrated form and serves as the starting material for thermal decomposition studies [6]. This form undergoes a series of dehydration steps upon heating, progressing through various intermediate hydrates.

The nonahydrate Y₂(C₂O₄)₃·9H₂O has a molecular weight of 610.05 g/mol and is characterized by its white crystalline appearance [7]. This hydration state is commonly encountered in synthesis and represents an intermediate stage in the dehydration process [8].

The hexahydrate forms exhibit polymorphic behavior, with two distinct phases reported in the literature [6]. These polymorphic hexahydrate phases form under different dehydration conditions and display different structural arrangements. The transformation between these phases is believed to proceed through a martensitic mechanism [9].

The tetrahydrate Y₂(C₂O₄)₃·4H₂O has a molecular weight of 519.98 g/mol [10]. This form can be obtained through controlled heating of more hydrated varieties and represents a stable intermediate in the dehydration sequence [1].

The trihydrate Y₂(C₂O₄)₃·3H₂O is formed by heating more hydrated varieties at 110°C [1]. This form has been extensively studied through neutron diffraction, revealing the presence of diaquohydronium ions (H₅O₂⁺) in its crystal structure [4]. The trihydrate exhibits temperature-dependent polymorphic behavior, with a transition occurring at approximately 53°C [4].

The dihydrate Y₂(C₂O₄)₃·2H₂O forms monoclinic crystals and is produced by heating the decahydrate at 210°C [1]. This represents one of the most dehydrated stable forms before complete anhydrous decomposition begins.

| Hydration State | Formula | Molecular Weight (g/mol) | Formation Temperature | Special Properties |

|---|---|---|---|---|

| Decahydrate | Y₂(C₂O₄)₃·10H₂O | - | Room temperature | Starting material for thermal studies |

| Nonahydrate | Y₂(C₂O₄)₃·9H₂O | 610.05 | - | Common intermediate form |

| Hexahydrate | Y₂(C₂O₄)₃·6H₂O | - | Variable | Two polymorphic phases |

| Tetrahydrate | Y₂(C₂O₄)₃·4H₂O | 519.98 | - | Stable intermediate |

| Trihydrate | Y₂(C₂O₄)₃·3H₂O | - | 110°C | Contains H₅O₂⁺ ions |

| Dihydrate | Y₂(C₂O₄)₃·2H₂O | - | 210°C | Monoclinic crystals |

Polymorphic Forms and Phase Transitions

Yttrium oxalate compounds exhibit complex polymorphic behavior, particularly in their hydrated forms. The hexahydrate phase demonstrates the most pronounced polymorphism, with two distinct structural modifications identified through thermogravimetric and structural analyses [6]. The formation of different hexahydrate polymorphs depends on the specific dehydration conditions applied during the transformation from higher hydration states.

The structural transformations during dehydration are believed to proceed through martensitic mechanisms, involving coordinated atomic displacements that preserve the overall crystal integrity while accommodating the removal of water molecules [9]. This mechanism allows for the maintenance of structural relationships between different polymorphic forms during phase transitions.

The trihydrate form exhibits a notable temperature-induced polymorphic transition at approximately 53°C [4]. Below this temperature, the compound crystallizes in space group P4₂/n, while above this temperature, it adopts space group P4/n with a halved c-axis parameter [4]. This transition is accompanied by progressive structural disorder, particularly affecting the diaquohydronium ions and independent water molecules within the crystal structure.

Phase transitions in yttrium oxalate are often accompanied by changes in the hydrogen bonding networks, particularly those involving the coordinated and lattice water molecules. The O-H-O distances in hydrogen bonds range from 2.442(2) Å to 2.680(2) Å, and these interactions play a crucial role in stabilizing different polymorphic forms [4].

The thermal decomposition sequence reveals additional phase relationships. The decomposition process involves two main stages: dehydration and oxalate thermolysis [6]. During the dehydration stage, various hydrate polymorphs can form depending on the heating rate and atmospheric conditions. The subsequent thermolysis leads to the formation of yttrium oxycarbonate intermediates before final conversion to yttrium oxide [11].

Under high-pressure conditions, yttrium oxalate exhibits additional polymorphic behavior. Studies at pressures up to 6 GPa have revealed discontinuities in volume and cell parameter dependencies at approximately 3.5 GPa, which may be related to redistribution of water molecules within the crystal structure [12]. At 1 GPa, partial dehydration occurs, leading to the formation of monoclinic Y₂(C₂O₄)₃·6H₂O as single-crystalline inclusions within the original phase [12].

Yttrium oxalate (diyttrium trioxalate) exists as a white crystalline powder or colorless crystals with the chemical formula Y₂(C₂O₄)₃ [1] [2] [3]. The compound has a molecular weight of 441.87 g/mol for the anhydrous form [2] [4] [5]. Under normal conditions, yttrium oxalate presents as a crystalline solid with well-defined crystal structure [2] [5] [6].

The compound exhibits monoclinic crystal structure for several of its hydrated forms, with specific unit cell parameters documented for the dihydrate form: a = 9.3811 Å, b = 11.638 Å, c = 5.9726 Å, β = 96.079° [1] [7]. Yttrium oxalate forms multiple stable hydrate varieties, including tetrahydrate, hexahydrate, nonahydrate, and decahydrate forms, with the nonahydrate being the most commonly encountered form with the formula Y₂(C₂O₄)₃·9H₂O and molecular weight of 610.05 g/mol [1] [8] [9] [10].

The density of yttrium oxalate varies depending on the hydration state and crystal form, with calculated values ranging from 1.848 to 1.931 g/cm³ for different polymorphic forms [11] [7]. The compound does not have a conventional melting point as it decomposes before melting, beginning thermal decomposition at temperatures around 380-460°C [2] [5] [6] [12] [13].

Solubility Behavior and Solubility Product (Ksp = 5.1 × 10⁻³⁰ at 25°C)

Yttrium oxalate is highly insoluble in water, with solubility approximately 0.008 g/L at 25°C [1] [15]. The compound demonstrates characteristic behavior of rare earth oxalates, being practically insoluble in pure water but exhibiting some solubility in strong mineral acids [2] [5] [6] [15].

The solubility product constant (Ksp) for yttrium oxalate at 25°C is 5.1 × 10⁻³⁰ [1] [7] , indicating extremely low solubility in aqueous solutions. This value places yttrium oxalate among the least soluble compounds, reflecting the strong electrostatic interactions between the yttrium cations and oxalate anions in the crystal lattice.

The solubility behavior follows the equilibrium:

$$Y₂(C₂O₄)₃(s) ⇌ 2Y³⁺(aq) + 3C₂O₄²⁻(aq)$$

For this equilibrium, Ksp = [Y³⁺]²[C₂O₄²⁻]³ = 5.1 × 10⁻³⁰ [1] [7] .

Despite its low solubility in water, yttrium oxalate can form soluble complexes in solutions containing excess oxalate ions or under specific pH conditions [15] [16]. The compound is moderately soluble in strong mineral acids such as nitric acid and hydrochloric acid, where protonation of the oxalate ligands facilitates dissolution [2] [5] [6] .

Color and Spectroscopic Characteristics

Yttrium oxalate exhibits a pure white color in its pure form, appearing as white crystalline powder or colorless crystals [2] [5] [3]. The compound shows no characteristic absorption in the visible region, which is consistent with the closed-shell electronic configuration of Y³⁺ ions (4d⁰ configuration) [17] [18] [3].

The optical properties of yttrium oxalate are dominated by charge-transfer transitions occurring in the ultraviolet region. The compound demonstrates high transparency in the visible and near-infrared regions, making it suitable as a precursor for optical materials [19] [20] [21]. Unlike transition metal compounds, yttrium oxalate does not exhibit d-d electronic transitions due to the absence of d electrons in Y³⁺ [17] [18].

The compound maintains its colorless appearance across different hydration states, with the nonahydrate, hexahydrate, and other hydrated forms all appearing as white crystalline materials [1] [7] [3]. This optical stability makes yttrium oxalate valuable as a precursor for preparing yttrium oxide-based phosphors and optical ceramics [19] [20] [21].

Infrared and Raman Spectral Features

The vibrational spectroscopy of yttrium oxalate provides detailed information about the coordination environment and bonding characteristics of the oxalate ligands. The infrared and Raman spectra show characteristic bands associated with oxalate vibrational modes [22] [23] [24] [25].

Key infrared absorption bands include:

- Antisymmetric C=O stretching: 1630-1700 cm⁻¹ (strong intensity) [22] [23] [24]

- Symmetric C=O stretching: 1396-1467 cm⁻¹ (medium intensity) [22] [23] [24]

- C-C stretching: 800-921 cm⁻¹ (diagnostic for oxalate ligand) [22] [24] [26]

- OCO bending modes: 766-818 cm⁻¹ (antisymmetric), 481-567 cm⁻¹ (symmetric) [22] [24] [26]

- Metal-oxygen stretching: 450-550 cm⁻¹ (Y-O vibrational modes) [23] [24]

Raman spectroscopic features complement the infrared data:

- Symmetric C=O stretching: 1460-1493 cm⁻¹ (strong in Raman) [22] [24] [25]

- C-C stretching: 884-921 cm⁻¹ (characteristic oxalate band) [22] [24]

- OCO bending: 481-567 cm⁻¹ (medium intensity) [22] [24]

The coordination mode of oxalate ligands can be determined from the vibrational frequencies. The presence of multiple C=O stretching bands indicates that oxalate acts as a bridging ligand with different coordination environments [23] [24] [26]. The O-H stretching region (3200-3500 cm⁻¹) provides information about hydrate water molecules in hydrated forms [24] [26].

X-ray Photoelectron Spectroscopy (XPS) Analysis

X-ray photoelectron spectroscopy provides detailed information about the electronic structure and chemical environment of yttrium in the oxalate compound. The XPS spectrum reveals characteristic binding energies for yttrium core levels and ligand atoms [27] [28] [29] [30].

Yttrium core level binding energies:

- Y 3d₅/₂: 156.4-157.7 eV (characteristic of Y³⁺ in oxalate environment) [27] [28] [30]

- Y 3d₃/₂: 158.5-159.9 eV (spin-orbit split component) [27] [28] [30]

- Y 3p₃/₂: 298.8-301.0 eV [27] [29]

- Y 3p₁/₂: 310.6-312.7 eV [27] [29]

The Y 3d₅/₂ binding energy for yttrium oxalate falls within the range expected for Y³⁺ compounds, with slight shifts compared to metallic yttrium (156.0 eV) due to the ionic environment [27] [28] [30]. The spin-orbit splitting of the Y 3d doublet is approximately 2.05 eV, consistent with literature values for yttrium compounds [27] [28].

Oxalate ligand XPS signatures:

- C 1s (carboxylate carbon): 288.5-289.2 eV (shifted from aliphatic carbon due to electron-withdrawing effect) [31]

- O 1s (carboxylate oxygen): 531.2-532.0 eV [28] [32]

- O 1s (water oxygen): 532.5-533.2 eV (in hydrated forms) [28] [32]

The chemical shift in the Y 3d binding energy compared to the metal reflects the oxidation state (+3) and the electronegativity of the oxalate ligands [28] [29] [32]. Surface analysis by XPS confirms the composition and chemical state of yttrium in the oxalate matrix [33] [32].

Stability under Various Environmental Conditions

Yttrium oxalate demonstrates excellent stability under normal environmental conditions, making it suitable for various applications and storage [34] [35] [36]. The compound exhibits characteristic stability patterns that depend on temperature, atmosphere, and humidity conditions [12] [13] [37].

Thermal stability is a key characteristic:

- Room temperature stability: Stable indefinitely under normal conditions [34] [35] [36]

- Dehydration temperature range: 40°C (initial water loss) to 220°C (complete dehydration) [8] [12] [13]

- Decomposition onset: 380°C in air, 410°C in vacuum [12] [13] [37]

- Complete decomposition: 700-1000°C to form Y₂O₃ [12] [13] [37]

Atmospheric stability varies with conditions:

- Air atmosphere: Stable up to 380°C, then undergoes oxidative decomposition [12] [13] [37]

- Vacuum conditions: Enhanced stability with dehydration beginning at 260°C [12] [38] [37]

- Inert atmosphere: Similar behavior to vacuum conditions with delayed decomposition [12] [37]

Moisture and humidity effects:

The compound is hygroscopic and readily forms stable hydrates [39] [40]. Different hydration states (tetrahydrate, hexahydrate, nonahydrate, decahydrate) can coexist depending on relative humidity and temperature [1] [8] [7]. The nonahydrate form is most stable under ambient conditions [1] [9] [10].

Chemical stability:

- pH stability: Insoluble in neutral and basic solutions but forms complexes in acidic conditions [15] [16]

- Light stability: Stable under normal lighting conditions with no photochemical degradation [34] [35]

- Chemical compatibility: Incompatible with strong oxidizing agents but stable with most common laboratory chemicals [34] [35] [36]

Storage recommendations:

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H318 (80%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant